molecular formula C11H19NO2 B8427598 3,5-Dimethoxy-N-methyl-2,5-cyclohexadiene-1-ethanamine CAS No. 78415-77-7

3,5-Dimethoxy-N-methyl-2,5-cyclohexadiene-1-ethanamine

Cat. No. B8427598
CAS RN: 78415-77-7
M. Wt: 197.27 g/mol
InChI Key: JFJMWQNUCYLAQW-UHFFFAOYSA-N
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Patent
US04334070

Procedure details

To a stirred solution of N-methyl-1,5-dimethoxycyclohexa-1,4-diene-3-ethylamine (5.5 g, 27.9 mmol) in 20 ml of tetrahydrofuran was added 10 ml of 6 N hydrochloric acid in one portion. The warm solution was heated for 15 min. at 50° C. and concentrated to give a light yellow oil. The crude oil was dissolved in 25 ml of water, and the solution was mixed with 50 g of Dowex 50X8 resin (previously washed with 2 N HCl and deionized water) in a sintered glass funnel. After a few minutes, the aqueous solution was drawn out by suction, and the resin rinsed with four 50 ml-portions of water, and then with eight 35 ml-portions of 2 M aqueous pyridine. Pyridine fractions 3-8 were pooled and concentrated to give 3.9 g of 5-[(2-methylamino)ethyl]-cyclohexane-1,3-dione. An analytical sample crystallized from water and had mp 171°-4° C.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][CH:5]1[CH:10]=[C:9]([O:11]C)[CH2:8][C:7]([O:13]C)=[CH:6]1.Cl>O1CCCC1.O>[CH3:1][NH:2][CH2:3][CH2:4][CH:5]1[CH2:6][C:7](=[O:13])[CH2:8][C:9](=[O:11])[CH2:10]1

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CNCCC1C=C(CC(=C1)OC)OC
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a light yellow oil
ADDITION
Type
ADDITION
Details
the solution was mixed with 50 g of Dowex 50X8 resin (
WASH
Type
WASH
Details
previously washed with 2 N HCl and deionized water) in a sintered glass funnel
WAIT
Type
WAIT
Details
After a few minutes
WASH
Type
WASH
Details
the resin rinsed with four 50 ml-portions of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CNCCC1CC(=O)CC(=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.